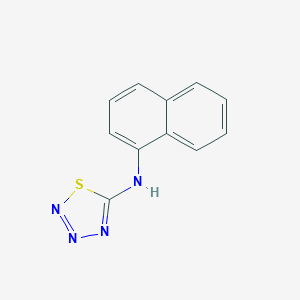
N-Naphthyl-1,2,3,4-thiatriazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Naphthyl-1,2,3,4-thiatriazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential to inhibit the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, this compound has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been reported to exhibit significant antifungal and antimicrobial activities. Additionally, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme kinetics. Moreover, this compound has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities, which makes it a potential candidate for drug development. However, one of the limitations of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-Naphthyl-1,2,3,4-thiatriazol-5-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies should focus on improving the synthesis method of N-Naphthyl-1,2,3,4-thiatriazol-5-amine to increase its yield and solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-chloronaphthalene with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate to obtain N-Naphthyl-1,2,3,4-thiatriazol-5-amine. Other methods involve the reaction of 2-nitronaphthalene with thiosemicarbazide or the reaction of 2-aminonaphthalene with thiosemicarbazide in the presence of acetic acid.
Propiedades
Número CAS |
10320-97-5 |
|---|---|
Nombre del producto |
N-Naphthyl-1,2,3,4-thiatriazol-5-amine |
Fórmula molecular |
C11H8N4S |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylthiatriazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c1-2-6-9-8(4-1)5-3-7-10(9)12-11-13-14-15-16-11/h1-7H,(H,12,13,15) |
Clave InChI |
NRPSYMDXSNYVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
Otros números CAS |
10320-97-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



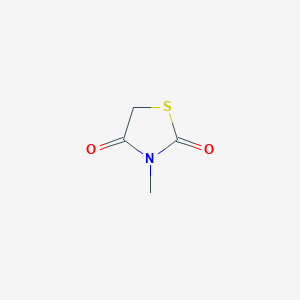
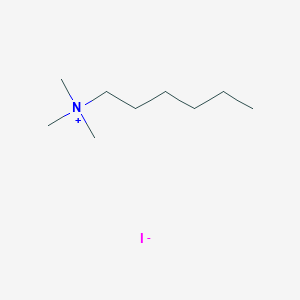
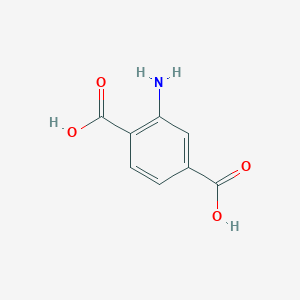
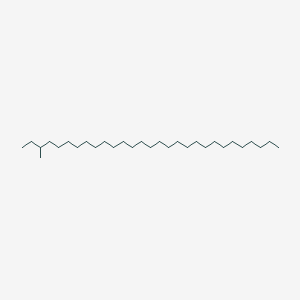

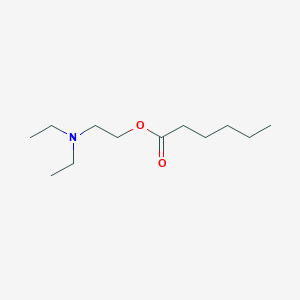
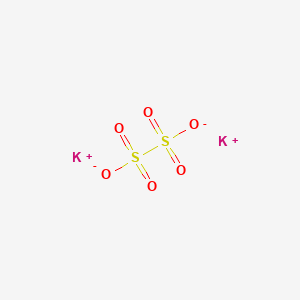
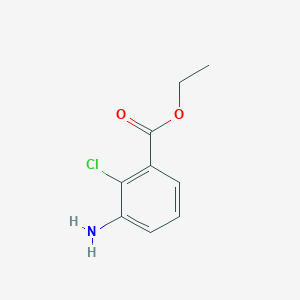
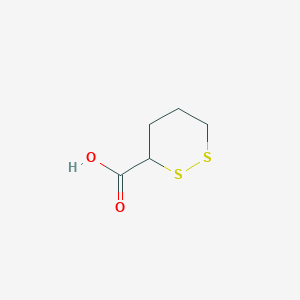

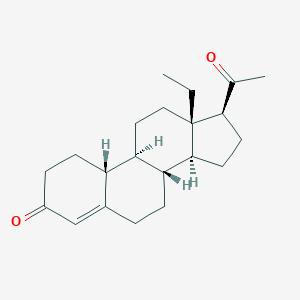
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)